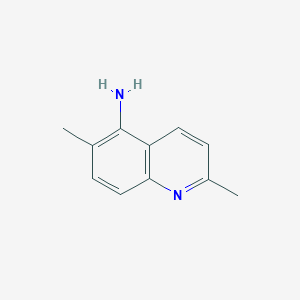

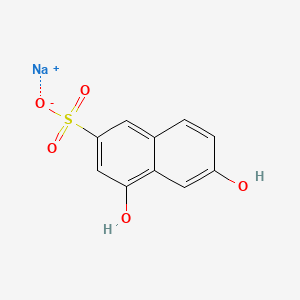

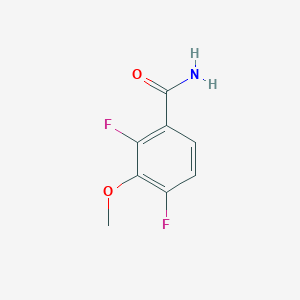

![molecular formula C7H14N4S2 B1309791 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 111461-32-6](/img/structure/B1309791.png)

5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine (DMAPT) is an organic compound that is widely used in research laboratories as a reagent for various biochemical experiments. It is a powerful reagent that is used to synthesize a variety of compounds and to induce specific biochemical reactions. DMAPT is also known as a thiadiazol-2-ylamine, a derivative of the thiadiazole family. This compound has been studied extensively and is used in a wide range of scientific research applications. It has been used in the synthesis of many compounds, including peptides, proteins, and other biomolecules.

科学的研究の応用

Antimicrobial Agent Development

This compound has been utilized in the synthesis of new 1,3,4-thiadiazole derivatives that exhibit potent antimicrobial properties . These derivatives have been tested against various bacterial strains such as E. coli, B. mycoides, and fungal species like C. albicans. The structure-activity relationship studies of these derivatives can lead to the development of new classes of antibiotics and antifungal agents.

Proteomics Research

In proteomics, this compound is used as a precursor for synthesizing peptides and proteins with modified amino acids . The thiadiazole moiety can act as a bioisostere, mimicking the natural amino acid side chains, thus altering the protein’s function or stability.

Antifungal Activity

The 1,3,4-thiadiazole derivatives, including those derived from 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine, have shown promising antifungal activities . This application is crucial in agriculture to protect crops from fungal pathogens and in medicine to treat fungal infections.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis . It can undergo various chemical reactions to produce a wide range of sulfur and nitrogen-containing heterocycles, which are valuable in medicinal chemistry and material science.

Anthelmintic and Antiarthropodal Research

The thiadiazole derivatives are known for their anthelmintic and antiarthropodal activities . Research in this area could lead to the development of new treatments for parasitic worm infestations and arthropod-borne diseases.

Pharmaceutical Applications

Due to its wide range of biological activities, this compound is a candidate for drug discovery and development . It can be used to create small molecule libraries for high-throughput screening against various disease targets.

Industrial Applications

The chemical properties of 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine make it suitable for industrial applications, such as the synthesis of dyes, polymers, and other materials that require specific chemical functionalities .

Bioactivity Profiling

The compound’s derivatives can be used in bioactivity profiling to understand the interaction between small molecules and biological targets. This helps in identifying potential therapeutic agents and understanding their mechanism of action .

特性

IUPAC Name |

5-[3-(dimethylamino)propylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S2/c1-11(2)4-3-5-12-7-10-9-6(8)13-7/h3-5H2,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROQWVYFDYMUJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCSC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

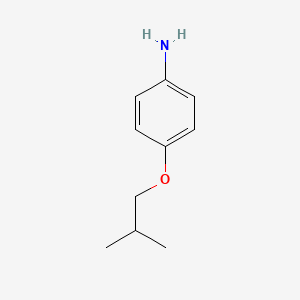

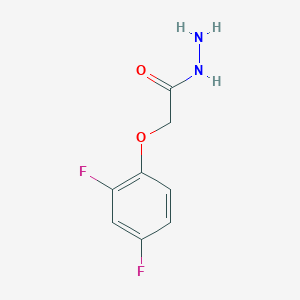

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

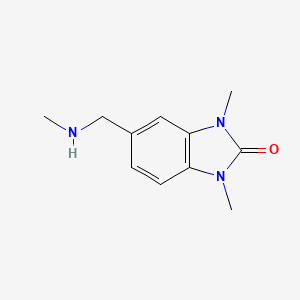

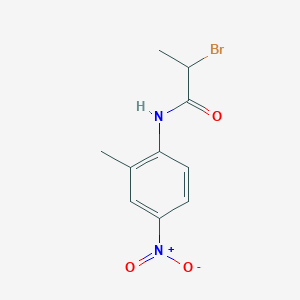

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)

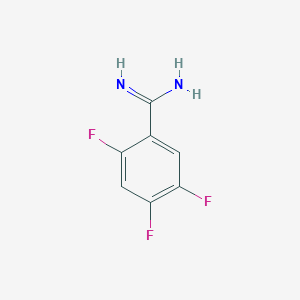

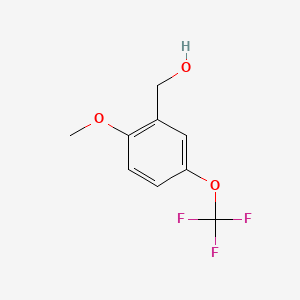

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)